

DOPA Lipid as an Anionic Phospholipid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>1,2-Dioleoyl-sn-glycero-3-phosphate sodium salt</i>
CAS No.:	108392-02-5
Cat. No.:	B1139955

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Executive Summary

In the rapidly evolving fields of lipidomics and nanomedicine, 1,2-dioleoyl-sn-glycero-3-phosphate (DOPA) has emerged as a highly versatile and functional anionic phospholipid^{[1][2]}. Characterized by its two monounsaturated oleoyl (18:1) acyl chains and a highly negatively charged phosphatidic acid headgroup, DOPA is widely utilized in membrane biophysics, liposome formulation, and advanced drug delivery systems^{[2][3]}.

This whitepaper provides an in-depth mechanistic analysis of DOPA, detailing its physicochemical profiling, its role in modulating cellular signaling and protein function, and its cutting-edge applications in targeted lipid nanoparticles (LNPs) and core-shell nanocarriers.

Physicochemical & Biophysical Profiling

Structural and Electrostatic Properties

DOPA (Molecular Formula: C₃₉H₇₃O₈P) is a synthetic phospholipid that exists predominantly as a sodium or ammonium salt in commercial preparations^{[2][3]}. The lack of a bulky moiety

(like choline or ethanolamine) on the phosphate headgroup gives DOPA a unique conical shape and a concentrated localized negative charge at physiological pH.

When incorporated into lipid bilayers, DOPA drastically alters the electrostatic landscape of the membrane. For example, standard Egg Phosphatidylcholine (EggPC) liposomes exhibit a near-neutral surface zeta potential of approximately -7.6 mV. However, the incorporation of DOPA at a 20 wt% ratio shifts the zeta potential to a highly anionic -61.1 ± 2.3 mV[4]. This intense electronegativity is the primary driver for its utility in electrostatic drug complexation and protein corona modulation.

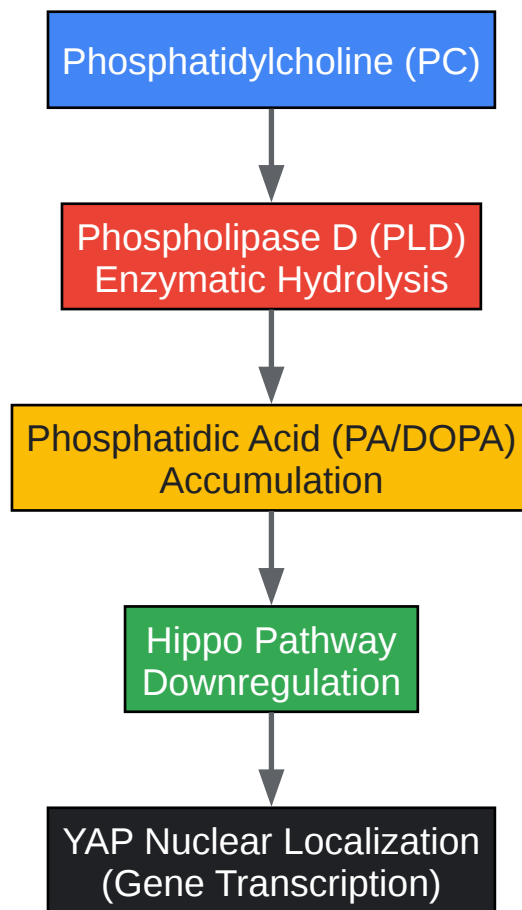
Phase Behavior and Fusogenicity

DOPA plays a critical role in the phase behavior of lipid mixtures. Mixtures of cationic lipids and anionic lipids like DOPA have a strong propensity to adopt "inverted" nonbilayer lipid phases (such as the inverted hexagonal phase, HII) under conditions where the net surface charge is neutralized (e.g., in the acidic environment of an endosome)[4][5]. This pH-dependent structural transition is a fundamental mechanism utilized in designing pH-sensitive, fusogenic liposomes capable of efficient endosomal escape[5].

Mechanistic Roles in Biological Systems

Phosphatidic Acid (PA) Signaling and the Hippo Pathway

Phosphatidic acid is not merely a structural lipid; it is a potent second messenger. In endogenous systems, PA is synthesized via the hydrolysis of phosphatidylcholine (PC) by Phospholipase D (PLD)[6][7]. Researchers utilize synthetic DOPA liposomes to exogenously stimulate PA-dependent pathways. The addition of DOPA liposomes to cultured cells has been shown to downregulate the Hippo signaling pathway, subsequently driving the nuclear localization of the transcriptional co-activator YAP (Yes-associated protein)[7].



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Figure 1: Mechanism of DOPA/PA-mediated downregulation of the Hippo pathway leading to YAP nuclear localization.

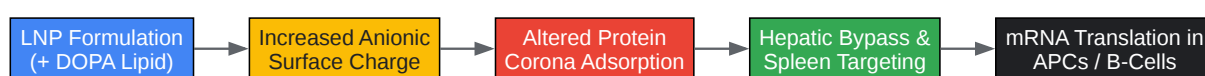
Modulation of Membrane Protein Dynamics

Anionic phospholipids directly interact with and regulate integral membrane proteins. In biophysical studies of the sarcoplasmic reticulum Ca^{2+} -ATPase, the inclusion of 10 mol% DOPA into reconstituted dioleoylphosphatidylcholine (DOPC) vesicles significantly enhanced calcium accumulation^{[8][9]}. Mechanistically, DOPA binds to non-annular sites on the enzyme, decreasing the rate of "slippage"—a futile cycle where the phosphorylated intermediate releases bound Ca^{2+} back into the cytoplasm rather than translocating it into the lumen^{[8][9]}.

Innovations in Advanced Drug Delivery Spleen-Targeted Lipid Nanoparticles (LNPs)

A major hurdle in systemic mRNA delivery is the preferential accumulation of standard LNPs in the liver. To achieve robust cancer immunotherapies, antigens must be delivered to antigen-presenting cells in secondary lymphoid organs like the spleen[10].

By incorporating DOPA (often referred to as 18PA in this context) into the LNP formulation, researchers engineer a highly negative surface charge. Upon intravenous administration, this anionic surface alters the composition of the adsorbed blood protein corona. This specific corona profile bypasses hepatic clearance and facilitates targeted delivery to the marginal zone (MZ) and white pulp (WP) of the spleen, enabling highly efficient mRNA translation in immune cells[10][11].



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Figure 2: Stepwise mechanism of DOPA-mediated spleen targeting via protein corona modulation.

Calcium Phosphate (CaP) Core-Shell Nanoparticles

DOPA is uniquely suited for biomineralization templating. In the synthesis of aqueous-cored calcium phosphate (CaP) nanoparticles, DOPA liposomes act as the structural foundation[12]. The exposed negatively charged phosphate headgroups of DOPA strongly attract Ca^{2+} ions. Upon the slow titration of phosphate ions, a solid CaP nanoshell precipitates directly onto the liposome periphery. This organic-inorganic hybrid system is highly effective for the co-delivery of hydrophilic genes and hydrophobic chemotherapeutics[12].

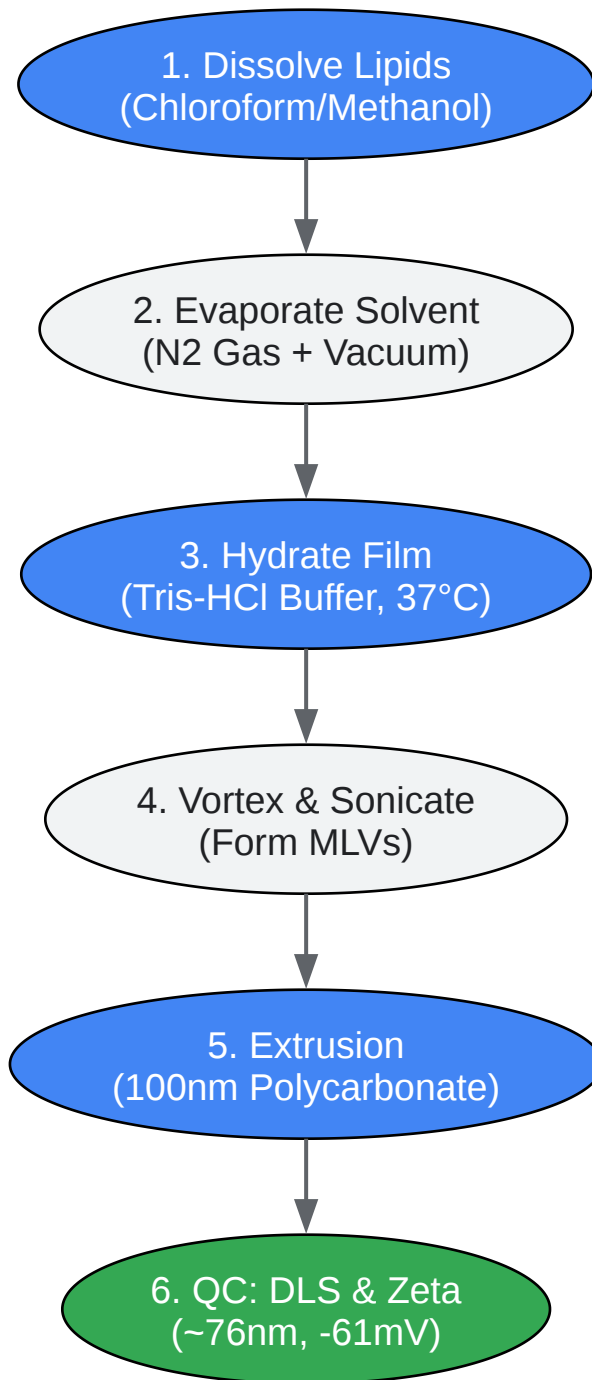
Experimental Protocols

To ensure self-validating experimental systems, the following protocols include built-in quality control checkpoints (e.g., DLS and Zeta Potential measurements).

Protocol 1: Preparation of DOPA-Incorporated Large Unilamellar Vesicles (LUVs)

Adapted from established thin-film hydration and extrusion methods[4][6].

- **Lipid Solubilization:** Dissolve the lipid mixture (e.g., EggPC and DOPA at an 80:20 weight ratio) in a 1:1 (v/v) mixture of chloroform and methanol to a final concentration of 5 mg/mL.
- **Film Formation:** Evaporate the organic solvent by blowing a gentle stream of nitrogen gas over the solution for 15 minutes. Transfer the vial to a vacuum desiccator for 2 hours to remove trace solvents, yielding a dry lipid film.
- **Hydration:** Rehydrate the lipid film with a physiological buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) at 37°C.
- **Vesicle Assembly:** Vortex the suspension vigorously for 1 minute, followed by bath sonication for 3 minutes to produce multilamellar vesicles (MLVs).
- **Extrusion:** Pass the MLV suspension 11–15 times through a polycarbonate membrane filter (100 nm pore size) using a mini-extruder.
- **Validation Checkpoint:** Analyze via Dynamic Light Scattering (DLS). Successful LUVs should exhibit a diameter of ~75–80 nm (PDI < 0.15) and a strongly negative zeta potential (approx. -60 mV) confirming DOPA incorporation[4].



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Figure 3: Step-by-step workflow for the preparation and validation of DOPA-incorporated liposomes.

Protocol 2: Assembly of DOPA-Templated CaP Nanoparticles

Adapted from Ostafin group methodologies[12].

- **Template Preparation:** Prepare DOPA liposomes (100% DOPA or high-mol% DOPA/PC blends) using Protocol 1.
- **Calcium Localization:** Add CaCl_2 solution dropwise to the liposome suspension under continuous magnetic stirring. Allow 30 minutes for the Ca^{2+} ions to electrostatically localize around the anionic phosphatidic acid headgroups.
- **Shell Precipitation:** Slowly titrate a basic sodium phosphate solution (Na_2HPO_4 , adjusted to pH 9.0 with NaOH) into the mixture. The localized calcium will react with the phosphate to precipitate a CaP shell on the liposome surface.
- **Purification:** Remove unreacted ions and uncoated liposomes by dialyzing the suspension against deionized water for 24 hours.

Quantitative Data Presentation

The following table summarizes the physicochemical shifts and biological outcomes associated with DOPA integration across various experimental models.

Formulation / System	DOPA Content	Key Physicochemical Shift	Primary Biological / Delivery Application	Ref
EggPC / DOPA Liposomes	20 wt%	Zeta potential shift from -7.6 mV to -61.1 mV.	Electrostatic adsorption of cationic nanoparticles (AuChi); pH-responsive release.	[4]
DOPC / DOPA Vesicles	10 mol%	Increased binding to non-annular sites on proteins.	Decreases slippage rate of Ca^{2+} -ATPase; enhances Ca^{2+} accumulation.	[8][9]
MC3-based LNPs	Variable	Highly anionic surface charge; altered protein corona.	Shifts mRNA biodistribution from liver to spleen (MZ/WP targeting).	[10][11]
Pure DOPA Liposomes	100%	High density of exposed phosphate headgroups.	Acts as a template for Calcium Phosphate (CaP) core-shell nanoparticle synthesis.	[12]

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